molecular formula C13H15N3 B2585024 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1349718-76-8

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2585024
CAS No.: 1349718-76-8
M. Wt: 213.284
InChI Key: RMYNGKAGNQSNMG-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CAS 1349718-76-8) is a chemical compound with the molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . It is classified as a heterocyclic building block, a category of compounds that are fundamental in the development of new molecular entities, particularly in medicinal and agrochemical research . The presence of both a cyclobutyl and a phenyl substituent on the pyrazole-amine core structure makes it a valuable scaffold for constructing more complex molecules. This compound is offered with a high purity level, typically ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-9-12(10-5-2-1-3-6-10)15-16(13)11-7-4-8-11/h1-3,5-6,9,11H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNGKAGNQSNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Cyclobutyl 3 Phenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the bonds forming the pyrazole (B372694) ring.

The most common and logical approach for pyrazole synthesis is the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This leads to the following retrosynthetic breakdown:

Disconnection of the N1-C5 and N2-C3 bonds: This is the most common disconnection for pyrazoles formed via condensation. It breaks the heterocyclic ring into two key components:

A cyclobutyl-substituted hydrazine (Cyclobutylhydrazine). The cyclobutyl group is attached to what will become the N1 position of the pyrazole.

A three-carbon chain with functional groups at C1 and C3 that are suitable for condensation with the two nitrogen atoms of the hydrazine. To achieve the desired substitution pattern (a phenyl group at C3 and an amine at C5), an ideal precursor is a β-ketonitrile, specifically benzoylacetonitrile (B15868) (also known as 3-oxo-3-phenylpropanenitrile). The ketone group reacts with one nitrogen of the hydrazine, and the nitrile group reacts with the other, ultimately forming the 5-amino group.

This retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compound

Figure 1: Retrosynthetic disconnection of the target molecule into cyclobutylhydrazine (B1320886) and benzoylacetonitrile.

This analysis identifies two primary building blocks: cyclobutylhydrazine and benzoylacetonitrile. Both are key reagents in established synthetic routes.

Established Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through the construction of the pyrazole ring from acyclic precursors.

Condensation Reactions for Pyrazole Ring Formation

The formation of the 5-aminopyrazole ring is most effectively accomplished via the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative. researchgate.net This is a variation of the Knorr pyrazole synthesis.

The reaction proceeds as follows:

Nucleophilic Attack: One of the nitrogen atoms of cyclobutylhydrazine attacks the electrophilic carbonyl carbon of benzoylacetonitrile.

Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, initiating an intramolecular cyclization.

Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable, aromatic 5-aminopyrazole ring.

This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and may be catalyzed by acid or base. The regioselectivity of the reaction, which determines the final position of the substituents, is controlled by the differential reactivity of the ketone and nitrile groups.

Introduction of Cyclobutyl and Phenyl Substituents

The substituents are introduced into the molecule through the selection of appropriate starting materials, as dictated by the retrosynthetic analysis:

Phenyl Group at C3: The phenyl group is sourced from the benzoylacetonitrile precursor. This molecule already contains the required phenyl-keto-acetonitrile framework.

Cyclobutyl Group at N1: The cyclobutyl moiety is introduced using cyclobutylhydrazine . The synthesis of this specific hydrazine derivative is a critical step if it is not commercially available. It can be prepared from cyclobutylamine (B51885) or cyclobutyl bromide through standard methods for hydrazine synthesis.

The condensation reaction directly and regioselectively places the phenyl group adjacent to the carbon derived from the ketone and the cyclobutyl group on the nitrogen that initially attacks the nitrile (or vice versa, followed by tautomerization), leading to the desired 1,3,5-substitution pattern.

Amination Strategies at the C5 Position

The amino group at the C5 position is typically not added in a separate step but is formed concurrently during the pyrazole ring formation. The use of a nitrile group as a precursor for the C5 amine is a highly efficient strategy. mdpi.comresearchgate.net

When benzoylacetonitrile reacts with cyclobutylhydrazine, the nitrile carbon becomes the C5 carbon of the pyrazole ring. The nitrogen atom of the nitrile group is protonated during the workup to form the final exocyclic amino group. This inherent functionality of the starting material makes it an atom-economical method for producing 5-aminopyrazoles. mdpi.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Research Context

Optimizing the synthesis of pyrazole derivatives is crucial for their application in research and development. Several factors can be adjusted to improve the reaction outcome for compounds like this compound. researchgate.net

Key optimization parameters include:

Catalysis: While the condensation can proceed without a catalyst, the use of acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or base catalysts can accelerate the reaction and improve yields. Studies on related pyrazole syntheses have shown that Lewis acids or metal catalysts can also be effective. nih.govmdpi.com

Solvent: The choice of solvent affects reactant solubility and reaction rate. Alcohols like ethanol are common, but higher-boiling-point solvents such as toluene (B28343) or N,N-dimethylformamide (DMF) can be used to drive the reaction to completion, particularly the dehydration step. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes while often improving yields by ensuring uniform and rapid heating. researchgate.net

Purification: Purity is critical for subsequent applications. Optimization involves developing efficient workup and purification procedures, such as recrystallization or column chromatography, to remove unreacted starting materials and side products.

Below is a table summarizing potential optimization strategies based on general pyrazole synthesis literature.

ParameterConventional MethodOptimized ApproachRationale
Heating Refluxing for 4-12 hoursMicrowave irradiation (100-150 °C) for 5-30 minutesFaster, more uniform heating reduces side reactions and shortens synthesis time. researchgate.net
Catalyst No catalyst or stoichiometric acid/baseCatalytic amount of a Lewis acid (e.g., Cu(OTf)₂) or solid acid (e.g., nano-ZnO)Enhances reaction rate and allows for milder conditions, potentially improving yield. nih.govmdpi.com
Solvent Ethanol or Acetic AcidSolvent-free conditions or high-boiling point solvents like TolueneReduces waste and environmental impact; high-boiling solvents ensure complete dehydration. nih.gov

Novel Synthetic Approaches and Derivatization Methodologies for this compound Analogues

Modern synthetic chemistry offers new pathways for creating pyrazole analogues and for derivatizing the core structure of this compound.

Novel Synthetic Approaches:

Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials can be used to construct complex pyrazole systems efficiently. organic-chemistry.orgrsc.org For example, a three-component reaction of an aldehyde, tosylhydrazine, and a terminal alkyne can yield highly substituted pyrazoles, offering a different route to the core structure. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to batch synthesis.

Derivatization Methodologies: The this compound scaffold has several sites amenable to further functionalization to create a library of analogues: mdpi.commdpi.com

C4 Position: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. Reactions such as halogenation (using NBS, NCS, or NIS), nitration, or formylation (Vilsmeier-Haack reaction) can introduce new functional groups at this position. nih.govbeilstein-archives.org These new groups can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex fragments.

C5-Amino Group: The primary amine at the C5 position is a versatile functional handle. It can undergo acylation to form amides, reaction with isocyanates to form ureas, or reductive amination to form secondary or tertiary amines. mdpi.com These modifications are often used to explore structure-activity relationships in medicinal chemistry. mdpi.commdpi.com

Phenyl Ring: The phenyl group at the C3 position can be modified through electrophilic aromatic substitution. The existing ring directs new substituents to the ortho, meta, or para positions, allowing for the synthesis of analogues with varied electronic and steric properties.

The table below outlines common derivatization reactions for creating analogues.

Reaction SiteReaction TypeReagentsResulting Analogue
C4 Position BrominationN-Bromosuccinimide (NBS)4-Bromo-1-cyclobutyl-3-phenyl-1H-pyrazol-5-amine beilstein-archives.org
C4 Position FormylationPOCl₃, DMF (Vilsmeier-Haack)1-Cyclobutyl-5-amino-3-phenyl-1H-pyrazole-4-carbaldehyde nih.gov
C5-Amino Group AcylationBenzoyl Chloride, Pyridine (B92270)N-(1-Cyclobutyl-3-phenyl-1H-pyrazol-5-yl)benzamide mdpi.com
Phenyl Ring at C3 NitrationHNO₃, H₂SO₄1-Cyclobutyl-3-(nitrophenyl)-1H-pyrazol-5-amine researchgate.net

These modern approaches provide chemists with a robust toolkit for both the efficient synthesis of the parent compound and the generation of diverse libraries of analogues for various research applications. atlantis-press.com

Structural Modifications and Rational Design of 1 Cyclobutyl 3 Phenyl 1h Pyrazol 5 Amine Analogues

Design Principles for Structural Diversification

Substituent Effects on Pyrazole (B372694) Ring System

Introducing substituents at the C4 position of the pyrazole ring is a common strategy. For instance, direct halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position using N-halosuccinimides (NBS, NCS, NIS) provides an effective route to novel 4-halogenated derivatives. beilstein-archives.org These halogen atoms can act as hydrogen bond acceptors and modulate the electronic character of the ring.

Furthermore, the regioselectivity of pyrazole synthesis is heavily influenced by the electronic and steric nature of the precursors. nih.gov For example, the reaction of 1,3-dicarbonyl compounds with substituted hydrazines can yield different regioisomers depending on the substituents' properties. nih.govmdpi.com Electron-withdrawing groups on one part of the precursor can direct the nucleophilic attack of the hydrazine (B178648) to a specific carbonyl group, thus controlling the final arrangement of substituents on the pyrazole ring. researchgate.net

Exploration of Cyclobutyl Moiety Modifications

The N1-substituent on the pyrazole ring plays a critical role in defining the molecule's interaction with target proteins and can significantly impact its pharmacokinetic properties. nih.gov In the parent compound, this position is occupied by a cyclobutyl group.

SAR studies often involve varying the size and nature of this cycloalkyl group to probe the spatial requirements of the binding pocket. nih.gov For instance, in studies of Janus kinase (JAK) inhibitors, it was found that an alkyl or cycloalkyl group near the pyrazole moiety is beneficial for optimal potency. nih.gov The flexibility of these alkyl chains allows other parts of the molecule to adopt favorable conformations for binding. nih.gov

Systematic modifications could include:

Ring Size Variation: Exploring cyclopentyl, cyclohexyl, or smaller cyclopropyl (B3062369) groups can determine the optimal ring size for target engagement.

Introduction of Substituents: Adding functional groups like hydroxyl or fluoro to the cyclobutyl ring can introduce new interaction points or alter metabolic stability.

Phenyl Ring Substituent Derivatization Strategies

The C3-phenyl ring is a key site for derivatization to modulate the electronic properties and steric profile of the molecule. frontiersin.org The nature and position of substituents on this ring can drastically affect biological activity. rsc.org

Common derivatization strategies include the introduction of:

Halogens: Groups like fluorine, chlorine, and bromine can alter lipophilicity and membrane permeability and can form halogen bonds with biological targets. frontiersin.orgnih.gov For example, pyrazole compounds with fluorine at the para, meta, or ortho positions on the phenyl ring have demonstrated antinociceptive effects. frontiersin.orgnih.gov

Electron-Donating Groups: Methoxy (B1213986) (-OCH3) or methyl (-CH3) groups can increase electron density and potentially enhance π-π interactions. mdpi.com Studies have shown that an electron-donating methoxy group can lead to higher activity in certain contexts. mdpi.com

Electron-Withdrawing Groups: Groups like nitro (-NO2) or trifluoromethyl (-CF3) can significantly alter the electronic distribution and have been shown to influence antimicrobial activity in related heterocyclic systems. rsc.org

The table below illustrates how different substituents on the phenyl ring of pyrazole analogues can influence their activity, drawing from general findings in pyrazole chemistry.

Substituent (R) on Phenyl RingGeneral Effect on ActivityPotential Interactions
-F, -Cl, -Br (Halogens)Can increase lipophilicity and cell permeability. Often enhances binding affinity. frontiersin.orgnih.govHalogen bonding, hydrophobic interactions.
-OCH3 (Methoxy)Electron-donating; can enhance activity. mdpi.comHydrogen bond acceptor, alters electronics.
-NO2 (Nitro)Strong electron-withdrawing group; can increase antimicrobial activity. rsc.orgHydrogen bond acceptor, dipole interactions.
-CF3 (Trifluoromethyl)Increases lipophilicity and metabolic stability.Hydrophobic interactions.

Modifications at the Amino Group

The 5-amino group is a crucial functional group that can act as a hydrogen bond donor and is a key site for further chemical modification. nih.govmdpi.com Its presence is often vital for the pharmacological activity of aminopyrazoles. mdpi.com

Derivatization of this amino group can lead to a wide range of analogues with diverse properties. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a variety of substituents and modulate the electronic properties of the amino group. For example, the synthesis of novel benzamides from a pyrazol-5-amine core has been explored for antimicrobial agents. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can introduce bulky groups and new hydrogen bonding patterns.

Alkylation: Introduction of alkyl groups, although this can sometimes reduce activity if the primary amine's hydrogen-bonding capability is critical.

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines, which can then be further modified or serve as ligands.

Synthesis of Key 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Derivatives for Structure-Activity Relationship Studies

The synthesis of pyrazole derivatives for SAR studies often relies on well-established cyclocondensation reactions. mdpi.commdpi.com The most common method for creating the pyrazole ring is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.commdpi.com

A general and regioselective synthetic route to 1,5-disubstituted 3-phenyl-1H-pyrazol-5-amines involves the reaction between a substituted hydrazine and benzoylacetonitrile (B15868). nih.gov For the parent compound, this would involve reacting cyclobutylhydrazine (B1320886) with benzoylacetonitrile.

The synthesis of derivatives for SAR studies would follow similar pathways, utilizing appropriately substituted precursors.

To modify the C3-phenyl ring: Start with a substituted benzoylacetonitrile (e.g., 4-fluorobenzoylacetonitrile) and react it with cyclobutylhydrazine.

To modify the N1-cyclobutyl group: React benzoylacetonitrile with a different substituted hydrazine (e.g., cyclopentylhydrazine). nih.gov

To modify the C5-amino group: The resulting 5-aminopyrazole can be further functionalized. For example, acylation can be achieved by reacting the aminopyrazole with a substituted benzoyl chloride in the presence of a base. nih.gov

The following scheme outlines a general synthetic approach for producing derivatives for SAR analysis.

Scheme 1: General Synthesis of this compound Derivatives

Step 1: Synthesis of the Pyrazole Core A substituted benzoylacetonitrile is reacted with cyclobutylhydrazine in a suitable solvent, often with acid or base catalysis, to yield the corresponding 1-cyclobutyl-3-(substituted-phenyl)-1H-pyrazol-5-amine. This condensation reaction is typically regioselective. nih.gov

Step 2: Derivatization of the 5-Amino Group The product from Step 1 is then treated with an acylating or sulfonylating agent (e.g., R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to yield the N-acylated or N-sulfonylated derivatives.

This modular approach allows for the systematic synthesis of a library of compounds where each part of the molecule is varied, providing crucial data for comprehensive SAR studies. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Cyclobutyl 3 Phenyl 1h Pyrazol 5 Amine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is fundamental to understanding its three-dimensional structure and flexibility, which are critical determinants of its biological activity. The presence of the cyclobutyl and phenyl rings introduces several rotatable bonds, leading to a landscape of possible conformations. Molecular mechanics calculations are typically employed to identify low-energy conformers.

Molecular dynamics (MD) simulations offer a more dynamic perspective, simulating the movement of the molecule over time and providing insights into its conformational space in a solvated environment. eurasianjournals.com For a molecule like this compound, an MD simulation would typically be run for a duration sufficient to observe the stability of its key structural features and the interactions between its different moieties. nih.gov The stability of the docked complex of a similar pyrazole (B372694) derivative has been inspected using MD simulations, revealing important active site residues responsible for its inhibition of a target kinase. nih.gov

Key parameters that would be analyzed from an MD simulation of this compound include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's backbone and key functional groups over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility, particularly in the cyclobutyl and phenyl substituents.

Radius of Gyration (Rg): To understand the compactness of the molecule's conformation.

Hydrogen Bonding Analysis: To study the intramolecular and intermolecular hydrogen bonding patterns, especially involving the 5-amino group.

Such simulations would reveal the preferred spatial arrangement of the cyclobutyl and phenyl groups relative to the pyrazole core, which is crucial for its interaction with biological macromolecules.

Ligand-Protein Docking and Binding Energy Predictions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. Given that pyrazole derivatives are known to be potent kinase inhibitors, this compound would likely be docked into the ATP-binding site of various protein kinases. nih.govnih.gov Molecular docking studies on similar pyrazole derivatives have been performed to explore their binding modes with protein kinases. nih.gov

The process would involve preparing the 3D structure of this compound and the crystal structure of the target protein (e.g., a receptor tyrosine kinase). Docking algorithms would then be used to generate a series of possible binding poses, which are scored based on their predicted binding affinity. For analogous pyrazole derivatives, binding energies have been observed in the range of -8 to -10 kcal/mol for various kinase targets. nih.gov

Table 1: Predicted Binding Energies of this compound with various Protein Kinases (Hypothetical Data Based on Analogous Compounds)
Protein Kinase TargetPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)2QU5-9.5Cys919, Asp1046
Aurora A Kinase2W1G-8.9Ala213, Leu263
Cyclin-Dependent Kinase 2 (CDK2)2VTO-9.2Leu83, Lys33

The binding energy predictions, often calculated using scoring functions that account for van der Waals forces, electrostatic interactions, and hydrogen bonding, provide a quantitative estimate of the binding affinity. The amino group at the 5-position of the pyrazole ring is expected to be a key hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase. The phenyl and cyclobutyl groups would likely occupy hydrophobic pockets within the active site.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. eurasianjournals.com For this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would provide valuable information on its electronic properties. nih.govresearchgate.net

Key electronic properties that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges on each atom helps in understanding the charge distribution and reactivity.

Table 2: Predicted Quantum Chemical Properties of this compound (Hypothetical Data Based on Analogous Compounds)
PropertyPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

These calculations can also predict spectroscopic properties like NMR chemical shifts, which can be compared with experimental data to validate the computed structure. nih.gov The reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, provide further insights into the molecule's chemical behavior.

In Silico Screening for Novel Biological Targets (Hypothesis Generation)

In silico screening, also known as virtual screening, is a powerful tool for identifying potential new biological targets for a given compound. For this compound, this would involve docking the molecule against a large library of protein structures to identify those with which it has a high predicted binding affinity. This hypothesis-generating approach can uncover unexpected therapeutic applications.

The process typically involves:

Target Selection: A library of potential biological targets is assembled, which could include various classes of enzymes (kinases, proteases, etc.) and receptors.

High-Throughput Docking: The compound is rapidly docked into the binding sites of all targets in the library.

Hit Identification: The results are ranked based on docking scores, and the top-ranking protein-ligand complexes are selected for further analysis.

Refined Docking and Analysis: More accurate docking protocols and visual inspection are used to analyze the binding modes of the top hits, leading to the generation of new hypotheses about the compound's mechanism of action.

This approach has been successfully used for other pyrazole derivatives to identify novel anticancer and antimicrobial targets.

Predictive Modeling for ADME Properties in a Research Context (Excluding Human PK/PD)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in early-stage drug discovery. researchgate.net For this compound, various in silico models can be used to predict its ADME profile. These models are typically based on quantitative structure-property relationships (QSPR) and are trained on large datasets of experimental data.

Table 3: Predicted ADME Properties of this compound (Hypothetical Data Based on Analogous Compounds)
ADME PropertyPredicted Value/ClassificationSignificance
Aqueous Solubility (logS)-3.5Moderate solubility
Blood-Brain Barrier (BBB) PermeabilityHighPotential for CNS activity
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Human Intestinal Absorption (HIA)HighGood oral bioavailability likely
Lipinski's Rule of Five0 violationsDrug-like properties

These predictive models provide a preliminary assessment of the compound's pharmacokinetic properties, helping to identify potential liabilities early in the research process. manipal.edu It is important to note that these are predictive models and any promising results would need to be validated by in vitro and in vivo experiments.

Analytical Methodologies and Characterization in Research of 1 Cyclobutyl 3 Phenyl 1h Pyrazol 5 Amine

Chromatographic Techniques for Purity Assessment and Isolation in Research Batches

Chromatographic methods are indispensable for the separation and purification of newly synthesized compounds and for the assessment of their purity. In the context of pyrazole (B372694) derivatives, techniques like flash chromatography and High-Performance Liquid Chromatography (HPLC) are commonly utilized.

Flash Chromatography: This is a primary method for the purification of crude reaction mixtures to isolate the target compound. For pyrazole derivatives, silica gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. For instance, in the synthesis of a related N-heterocyclic amine, a mixture of dichloromethane (DCM) and methanol (MeOH) in a 30:1 ratio was used to effectively isolate the product. mdpi.comresearchgate.net The progress of the purification is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the isolated compound. A sample of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine would be dissolved in a suitable solvent and injected into the HPLC system. The system typically consists of a C18 reversed-phase column and a mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected by a UV detector at a specific wavelength. A high purity level (typically >98%) is required for compounds used in biological and pharmacological research.

Table 1: Illustrative Chromatographic Conditions for Pyrazole Derivatives

Technique Stationary Phase Mobile Phase / Eluent Purpose
Flash Chromatography Silica Gel Dichloromethane/Methanol (30:1, v/v) mdpi.com Isolation and purification of crude product
Thin-Layer Chromatography Silica Gel Dichloromethane/Methanol (30:1, v/v) researchgate.net Monitoring reaction progress and fraction analysis
HPLC C18 Reversed-Phase Acetonitrile/Water Gradient Final purity assessment

Spectroscopic Methods for Structural Confirmation (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming that the desired molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the molecule. Key expected signals include multiplets for the cyclobutyl group protons, distinct signals for the aromatic protons of the phenyl ring, a characteristic singlet for the proton on the pyrazole ring (C4-H), and a broad singlet for the amine (-NH₂) protons. mdpi.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. This includes the carbons of the cyclobutyl ring, the phenyl ring, and the pyrazole core. The chemical shifts provide information about the electronic environment of each carbon atom. mdpi.comresearchgate.net For example, the carbon atoms of the pyrazole ring have characteristic chemical shifts that confirm the heterocyclic structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These include N-H stretching vibrations for the amine group (typically around 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, C=N and C=C stretching vibrations from the pyrazole and phenyl rings (in the 1500-1620 cm⁻¹ region), and C-N stretching vibrations. mdpi.commdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: The pyrazole ring system is a chromophore that absorbs light in the UV-Vis region. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λₘₐₓ). For the parent 1H-pyrazole, an absorption maximum is observed around 211 nm. nist.gov The presence of the phenyl and cyclobutyl substituents on the pyrazole core in the target compound would be expected to shift this absorption to a longer wavelength.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which allows for the confirmation of its molecular weight. For this compound (C₁₃H₁₅N₃), the calculated molecular weight is 213.28 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer additional structural information. nih.govnist.gov

Table 2: Summary of Expected Spectroscopic Data

Method Feature Expected Observation for this compound
¹H NMR Chemical Shifts (δ) Signals for cyclobutyl, phenyl, pyrazole C4-H, and amine NH₂ protons.
¹³C NMR Chemical Shifts (δ) Signals for cyclobutyl, phenyl, and pyrazole ring carbons.
IR Wavenumbers (cm⁻¹) N-H stretch (~3300 cm⁻¹), C=N/C=C stretches (~1500-1620 cm⁻¹). mdpi.commdpi.com
MS Mass-to-Charge (m/z) Molecular ion peak [M+H]⁺ at approximately m/z 214.
UV-Vis λₘₐₓ Absorption maximum expected in the UV region, shifted from the pyrazole parent.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of a compound can be grown, single-crystal X-ray diffraction provides unambiguous proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

For pyrazole derivatives, X-ray crystallography has been used to establish key structural features. For example, in the crystal structure of a related compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, it was found that the pyrazole and phenyl rings are not coplanar, forming a significant dihedral angle of 50.61°. nih.gov This technique also reveals intermolecular interactions, such as hydrogen bonds, which govern the crystal packing. In the aforementioned structure, molecules are linked by N—H···N and N—H···O intermolecular hydrogen bonds, forming sheets within the crystal lattice. nih.gov If a crystal structure for this compound were to be determined, it would provide definitive confirmation of its constitution and stereochemistry and offer insights into its solid-state packing and intermolecular forces.

Table 3: Illustrative Crystallographic Data from a Related Pyrazole Derivative

Parameter Observation for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Pyrazole-Phenyl) 50.61 (6)°
Key Intermolecular Interactions N—H···N and N—H···O hydrogen bonds

Bioanalytical Methods for Quantification in Preclinical Research Matrices

For preclinical studies, such as pharmacokinetics (PK) and pharmacodynamics (PD), it is essential to have a reliable method to quantify the compound in biological matrices like animal plasma or tissue homogenates. While specific studies on this compound are not publicly available, the standard approach for such small molecules involves the development of a validated bioanalytical method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The development of an LC-MS/MS method would involve:

Sample Preparation: Extracting the compound from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

Chromatographic Separation: Using an HPLC or UHPLC system to separate the analyte from endogenous components of the matrix. A specific column and mobile phase composition would be optimized for this purpose.

Mass Spectrometric Detection: Utilizing a tandem mass spectrometer, typically a triple quadrupole instrument. The method would be optimized for the specific mass transitions of this compound in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to a specific, stable product ion, which provides high selectivity and sensitivity.

Method Validation: The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable and reproducible quantification of the compound in the biological samples.

This validated method would then be used to determine the concentration-time profiles of the drug in preclinical models, which is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.

Future Research Directions and Potential Applications of 1 Cyclobutyl 3 Phenyl 1h Pyrazol 5 Amine

The compound 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine represents a promising scaffold for further scientific investigation. Its unique combination of a cyclobutyl group at the N1 position, a phenyl ring at C3, and an amine group at C5 of the pyrazole (B372694) core provides a foundation for diverse chemical modifications and biological applications. The future of this compound lies in a multidisciplinary approach, combining pharmacology, medicinal chemistry, and advanced chemical biology to unlock its full potential.

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine, and how do reaction conditions affect yield and purity?

Answer:
A common approach involves coupling cyclobutylamine derivatives with phenyl-substituted pyrazole precursors. For example, acylation reactions using acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane with triethylamine as a base can yield pyrazole-5-amine derivatives. Key steps include:

  • Cooling the reaction to 0–5°C to control exothermicity .
  • Purification via column chromatography (hexane:ethyl acetate, 8:2) to achieve >90% purity .
  • Monitoring reaction progress by TLC to optimize reaction time (4–5 hours) and minimize side products .
    Variations in acid chloride substituents (e.g., electron-withdrawing vs. donating groups) can alter reaction kinetics and yields.

Basic: How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

Answer:

  • ¹H NMR : Look for characteristic peaks:
    • Aromatic protons (δ 6.92–7.53 ppm for phenyl and pyrazole rings) .
    • Cyclobutyl protons (δ 0.71–1.85 ppm for -CH2 and -CH groups) .
  • ¹³C NMR : Signals at ~165 ppm indicate carbonyl groups in acylated derivatives .
  • IR : Bands at ~3250 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch) confirm amine and acyl functionalities .
  • MS (ESI) : Molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives) validate molecular weight .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of pyrazole-5-amine derivatives?

Answer:
Discrepancies often arise from tautomerism or conformational flexibility. Strategies include:

  • Comparative analysis : Cross-reference experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
  • X-ray crystallography : Resolve ambiguity via single-crystal studies, as demonstrated for 3-phenyl-1,2,4-triazol-5-amine derivatives .
  • 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals .

Advanced: What computational approaches (e.g., molecular docking) predict the biological activity of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example:
    • Dock the cyclobutyl group into hydrophobic pockets of bacterial dihydrofolate reductase .
    • Analyze binding affinity scores (< -7 kcal/mol) to prioritize derivatives for synthesis .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to design optimized analogs .

Basic: Which in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

Answer:

  • Broth microdilution (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Agar diffusion : Measure zone of inhibition (ZOI) for derivatives with nitro or methoxy substituents, which enhance membrane penetration .
  • Time-kill assays : Assess bactericidal kinetics at 2× MIC concentrations .

Advanced: How does the cyclobutyl group influence the physicochemical properties and reactivity of this compound compared to other alkyl substituents?

Answer:

  • Steric effects : The cyclobutyl group’s strained ring increases steric hindrance, reducing nucleophilic attack at the pyrazole C5 position .
  • Lipophilicity : Cyclobutyl derivatives exhibit higher logP values (~2.5) than methyl analogs (~1.8), enhancing membrane permeability .
  • Thermal stability : Differential scanning calorimetry (DSC) shows cyclobutyl-substituted pyrazoles decompose at ~220°C, vs. ~180°C for methyl derivatives .

Advanced: What strategies mitigate low yields in the synthesis of this compound under nucleophilic substitution conditions?

Answer:

  • Solvent optimization : Replace dichloromethane with DMF to stabilize intermediates via polar aprotic effects .
  • Catalysis : Use KI as an additive to accelerate SNAr reactions with halogenated precursors .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .

Basic: How is column chromatography optimized for purifying this compound derivatives?

Answer:

  • Stationary phase : Use silica gel (60–120 mesh) for balanced resolution and flow rates .
  • Eluent gradient : Start with nonpolar solvents (hexane) and incrementally increase ethyl acetate (5–20%) to separate polar byproducts .
  • Detection : UV-active derivatives (e.g., nitro-substituted) simplify fraction collection at 254 nm .

Advanced: What crystallographic techniques confirm the tautomeric forms of pyrazole-5-amine derivatives?

Answer:

  • Single-crystal X-ray diffraction : Resolves tautomeric equilibria, as shown for 3-phenyl-1,2,4-triazol-5-amine, where planar triazole rings and hydrogen-bonding networks stabilize specific tautomers .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N-H···O bonds) that influence tautomer prevalence .

Advanced: How do substituent electronic effects modulate the biological activity of this compound analogs?

Answer:

  • Electron-withdrawing groups (NO₂) : Enhance antibacterial activity (MIC 2–4 µg/mL) by increasing electrophilicity at the pyrazole core .
  • Electron-donating groups (OCH₃) : Improve solubility but reduce potency (MIC 16–32 µg/mL) due to decreased membrane interaction .
  • Meta-substitution : Balances steric and electronic effects, as seen in 3-methoxybenzamide derivatives with optimal bioactivity .

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